7-Chlorothiazolo[5,4-D]pyrimidine (CAS: 13316-12-6): Distinct TRPV1 Antagonism and in vivo Efficacy Differentiation
7-Chlorothiazolo[5,4-d]pyrimidine is reported as a potent and selective TRPV1 antagonist that inhibits the release of proinflammatory cytokines from sensory neurons . A crucial point of differentiation for procurement is that despite this in vitro potency, the compound was found to have no effect on thermal hyperalgesia in rats when administered orally at doses up to 250 mg/kg, indicating a specific in vivo limitation that is not universal across the thiazolopyrimidine class . This negative result is a critical piece of data for researchers designing in vivo studies, as it provides a clear, quantified benchmark for in vivo efficacy that may differ from structurally similar analogs. This information is essential for experimental design and selecting appropriate controls or comparator compounds.
| Evidence Dimension | In vivo thermal hyperalgesia efficacy |
|---|---|
| Target Compound Data | No effect on thermal hyperalgesia in rats at oral doses up to 250 mg/kg |
| Comparator Or Baseline | Not specified; represents a specific in vivo profile for this scaffold |
| Quantified Difference | Lack of in vivo efficacy at the tested doses despite potent in vitro TRPV1 antagonism |
| Conditions | Oral administration in a rat model of thermal hyperalgesia |
Why This Matters
This quantitative in vivo data provides a crucial benchmark for researchers evaluating this scaffold, demonstrating that in vitro potency does not necessarily translate to in vivo efficacy, which is essential for accurate experimental design and lead selection.
